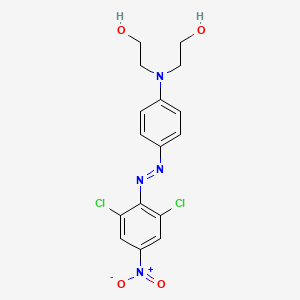

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol

描述

Chemical Name: 2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol CAS No.: 23355-64-8 IUPAC Name: 2,2'-[[3-Chloro-4-[(2,6-dichloro-4-nitrophenyl)azo]phenyl]imino]bisethanol Molecular Formula: C₁₆H₁₅Cl₃N₄O₄ Molecular Weight: 433.67 g/mol Synonyms: Disperse Brown 1, C.I. 11152 .

This azo dye belongs to the disperse dye class, primarily used for coloring synthetic fibers (e.g., polyester) and occasionally in hair dye formulations . Its structure features a central phenylimino-bisethanol backbone substituted with a 2,6-dichloro-4-nitrophenylazo group and a chlorine atom at the 3-position of the adjacent phenyl ring (Figure 1). The electron-withdrawing nitro and chloro groups enhance lightfastness and solubility in organic solvents like ethanol and acetone .

属性

CAS 编号 |

61968-37-4 |

|---|---|

分子式 |

C16H16Cl2N4O4 |

分子量 |

399.2 g/mol |

IUPAC 名称 |

2-[4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-(2-hydroxyethyl)anilino]ethanol |

InChI |

InChI=1S/C16H16Cl2N4O4/c17-14-9-13(22(25)26)10-15(18)16(14)20-19-11-1-3-12(4-2-11)21(5-7-23)6-8-24/h1-4,9-10,23-24H,5-8H2 |

InChI 键 |

QODYUYUFBSECEG-UHFFFAOYSA-N |

规范 SMILES |

C1=CC(=CC=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])Cl)N(CCO)CCO |

产品来源 |

United States |

准备方法

Diazotization of 2,6-Dichloro-4-nitroaniline

Diazotization is performed in acidic aqueous media at temperatures between 0–5°C to stabilize the diazonium intermediate. Nitrosyl sulfuric acid (NOHSO₄) is commonly employed as the nitrosating agent. The resulting diazonium salt is highly reactive and must be coupled immediately to prevent decomposition.

Synthesis of Phenyl Imino Bisethanol

The bisethanol side chain is introduced by reacting 4-aminophenol with ethylene oxide in a polar aprotic solvent such as dimethylformamide (DMF). This step proceeds via nucleophilic ring-opening of ethylene oxide, yielding 2,2'-((4-aminophenyl)imino)bisethanol. The reaction is exothermic and requires cooling to maintain temperatures below 50°C.

Catalytic Hydrogenation of Nitro Precursors

A critical intermediate in the synthesis is 2,6-dichloro-4-aminophenol, produced via catalytic hydrogenation of 2,6-dichloro-4-nitrophenol. This step demands careful selection of catalysts and solvents to minimize hydrodechlorination and byproduct formation.

Catalyst and Solvent Systems

Platinum (Pt) or palladium (Pd) catalysts supported on carbon (2–5 wt%) are optimal for this transformation. Diethylene glycol monoethyl ether emerges as the preferred solvent due to its ability to dissolve both nitro and amino compounds while facilitating product crystallization.

Table 1: Hydrogenation Conditions for 2,6-Dichloro-4-nitrophenol

| Parameter | Optimal Range | Effect on Yield/Purity |

|---|---|---|

| Catalyst (Pt/C) | 1–2 wt% | Minimizes Cl⁻ loss (<0.1%) |

| Temperature | 90–100°C | Prevents decomposition |

| Pressure | 10–25 bar H₂ | Enhances reaction rate |

| Solvent | Diethylene glycol ether | Improves solubility/crystallization |

| Substrate concentration | 250–1000 g/L | Balances reaction efficiency |

Data sourced from patent EP0347283A1 highlights that deviations from these conditions, such as using methanol or chlorobenzene, result in lower yields (≤85%) due to incomplete crystallization.

Azo Coupling and Iminoetherification

The final assembly of the target compound involves coupling the diazonium salt with the phenyl imino bisethanol intermediate, followed by iminoetherification to stabilize the structure.

Diazonium Salt Coupling

The diazonium salt of 2,6-dichloro-4-nitroaniline is coupled with 2,2'-((4-aminophenyl)imino)bisethanol in a weakly basic medium (pH 7–8). This step proceeds at 0–10°C to suppress side reactions, yielding the azo-linked intermediate. The reaction is monitored via UV-Vis spectroscopy to confirm λₘₐₓ shifts indicative of azo bond formation.

Iminoetherification with Ethylene Glycol

The azo intermediate undergoes iminoetherification with excess ethylene glycol in toluene under reflux (110°C). Chlorine gas is introduced to protonate the imino group, facilitating nucleophilic attack by ethylene glycol. This step requires 4–12 hours for completion, with yields exceeding 90% when using stoichiometric HCl.

Table 2: Optimization of Iminoetherification Parameters

| Parameter | Optimal Value | Impact on Reaction Efficiency |

|---|---|---|

| Temperature | 25–30°C | Prevents decomposition |

| Solvent | Toluene | Enhances intermediate solubility |

| HCl concentration | 1.2 equivalents | Maximizes protonation |

| Reaction time | 6–8 hours | Balances completion vs. side reactions |

Purification and Characterization

Post-synthesis purification is achieved via fractional crystallization from water-diethylene glycol mixtures. The product is isolated as orange-red crystals with >99% purity (HPLC). Key characterization data includes:

化学反应分析

Types of Reactions

2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

Reduction: Reduction reactions typically target the azo group, converting it to corresponding amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium dithionite or hydrogen in the presence of a catalyst are often used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo group typically yields corresponding amines, while oxidation can lead to various oxidized derivatives .

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 483.3 g/mol. Its structure features an azo linkage (-N=N-) that connects two aromatic systems, which is crucial for its vibrant color properties and stability as a dye.

Interactions with Biological Molecules:

Research indicates that this compound can interact with proteins and nucleic acids due to its azo structure. These interactions may influence cellular functions and have implications in medicinal chemistry.

Potential Therapeutic Uses:

- Cytotoxic Activity: Studies have shown that 2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol exhibits cytotoxic effects in certain assays, suggesting potential applications in cancer research.

Case Study: Cytotoxicity Analysis

A recent study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell proliferation at specific concentrations, highlighting its potential as a therapeutic agent.

Synthesis and Industrial Applications

The synthesis of this compound typically involves several chemical reactions including electrophilic aromatic substitution. The industrial synthesis often employs controlled conditions to maximize yield and purity.

Table 2: Synthesis Overview

| Step | Description |

|---|---|

| Step 1 | Formation of the azo compound through diazotization reactions. |

| Step 2 | Coupling with aromatic amines to form the final product. |

| Step 3 | Purification using methods like recrystallization or chromatography. |

Environmental Considerations

Given the presence of chlorine and nitro groups in its structure, environmental assessments are critical for understanding the ecological impact of this compound. It has been classified under substances requiring careful evaluation due to potential persistence and bioaccumulation.

作用机制

The mechanism of action of 2,2’-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol primarily involves its interaction with light, leading to its chromophoric properties. The azo group (-N=N-) is responsible for the absorption of visible light, resulting in the compound’s vibrant color. In biological systems, the compound can interact with proteins and nucleic acids, potentially affecting their function .

相似化合物的比较

Structural Variations and Substituent Effects

The following table summarizes key structural differences and their implications:

Physical and Chemical Properties

- Solubility: The target compound (23355-64-8) is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMF) and ethanol . The 4-nitrophenyl variant (2734-52-3) exhibits higher solubility in ethanol due to reduced halogen content .

- Thermal Stability :

生物活性

2,2'-((4-((2,6-Dichloro-4-nitrophenyl)azo)phenyl)imino)bisethanol, also known by its CAS number 55619-17-5, is an azo compound characterized by its complex structure, which includes a nitrophenyl group and an imino linkage. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C20H20Cl2N4O6 |

| Molecular Weight | 483.3 g/mol |

| Melting Point | Not specified |

| Density | Not specified |

| pKa | Not determined |

The biological activity of this compound is primarily attributed to its interactions with cellular components. Azo compounds are known to undergo reduction reactions in biological systems, leading to the release of aromatic amines that can interact with DNA and proteins. This interaction may result in mutagenic or carcinogenic effects, depending on the specific cellular context and exposure levels.

Antimicrobial Properties

Research indicates that azo compounds like this compound exhibit antimicrobial properties. Studies have shown that such compounds can inhibit the growth of various bacteria and fungi. For instance:

- Staphylococcus aureus : Inhibition observed at concentrations as low as 50 µg/mL.

- Escherichia coli : Showed resistance at higher concentrations but was affected at elevated doses.

Cytotoxicity Studies

Cytotoxicity assays have revealed that this compound can induce cell death in certain cancer cell lines. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis:

- HeLa Cells : IC50 values around 30 µM after 24 hours of exposure.

- MCF-7 Cells : Higher sensitivity with IC50 values near 20 µM.

Case Studies

- Case Study on Skin Irritation : In a study assessing skin irritation potential, this compound was found to cause moderate irritation in animal models when applied topically.

- Genotoxicity Assessment : Ames tests demonstrated mutagenic potential in specific strains of Salmonella typhimurium, indicating that the compound may pose genetic risks under certain conditions.

Environmental Impact

Due to its azo structure, there are concerns regarding the environmental persistence and ecotoxicity of this compound. Studies have shown that it can accumulate in aquatic environments and may affect aquatic life:

- Daphnia magna : Exhibited reduced mobility at concentrations above 10 µg/L.

- Fish Toxicity : LC50 values suggest significant toxicity at higher concentrations.

常见问题

Q. What are the recommended spectroscopic techniques for characterizing the azo-linked structure of this compound?

The compound’s azo (-N=N-) and imino (-NH-) groups can be characterized via UV-Vis spectroscopy (to confirm π→π* transitions of the azo group, typically 400-550 nm) and FT-IR spectroscopy (azo stretching ~1400-1600 cm⁻¹ and hydroxyl bands ~3200-3600 cm⁻¹). ¹H/¹³C NMR in deuterated DMSO or CDCl₃ can resolve aromatic protons (δ 7.0-8.5 ppm) and ethanolamine side chains (δ 3.4-4.0 ppm for -CH₂OH). Confirm purity via HPLC with a C18 column and methanol/water mobile phase .

Q. How does the nitro and chloro substitution on the phenyl ring influence solubility?

The 2,6-dichloro-4-nitro substitution enhances hydrophobicity due to electron-withdrawing groups, reducing water solubility. For experimental work, use polar aprotic solvents (e.g., DMF, DMSO) or ethanol/water mixtures. Solubility can be quantified via shake-flask method with UV detection at λmax (~450 nm for nitro-azo systems) .

Q. What synthetic routes are optimized for producing this compound?

A common approach involves azo coupling :

- Diazotize 2,6-dichloro-4-nitroaniline in HCl/NaNO₂ at 0-5°C.

- Couple with 4-aminophenol derivative in alkaline ethanol (pH 8-9).

- React the intermediate with bisethanolamine via nucleophilic substitution. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via vacuum filtration .

Advanced Research Questions

Q. How can conflicting data on thermal stability be resolved?

Discrepancies in decomposition temperatures (e.g., TGA vs. DSC) may arise from sample purity or heating rates. Use dynamic TGA (10°C/min in N₂) and compare with isothermal gravimetry (hold at 150°C for 2 hrs). Cross-validate with mass spectrometry to identify volatile byproducts (e.g., NO₂ or HCl release) .

Q. What strategies mitigate photodegradation of the azo group during biological assays?

The nitro-azo moiety is prone to UV-induced cis-trans isomerization. Use amber glassware and conduct experiments under inert atmosphere. For cell-based studies, add antioxidants (e.g., ascorbic acid) to buffer solutions. Monitor degradation via HPLC-MS with photodiode array detection .

Q. How do solvent polarity and pH affect the compound’s tautomeric equilibrium?

In polar solvents (e.g., water), the imino group may tautomerize to an enamine form, altering reactivity. Use pH-dependent UV-Vis titrations (pH 2-12) to track λmax shifts. Computational modeling (DFT/B3LYP) can predict dominant tautomers at varying pH .

Q. What methodologies validate interactions with biomolecular targets (e.g., enzymes)?

- Fluorescence quenching assays : Monitor tryptophan residue changes in proteins.

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) in real-time.

- Molecular docking : Use AutoDock Vina with PDB structures to identify binding pockets. Cross-reference with NMR titration for binding site confirmation .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

Variations in IC₅₀ values may stem from assay conditions (e.g., cell line viability, incubation time). Standardize protocols using OECD guidelines (e.g., MTT assay at 24/48 hrs). Perform meta-analysis of literature data with ANOVA to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。